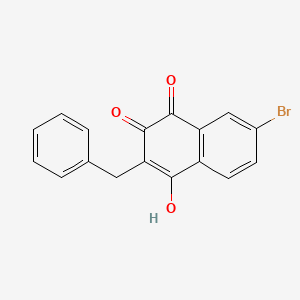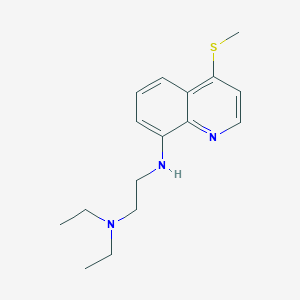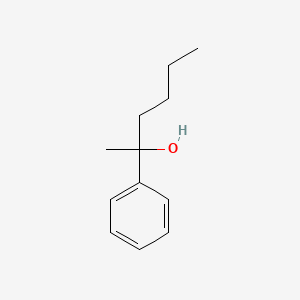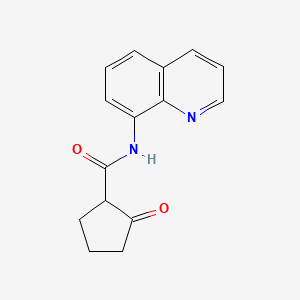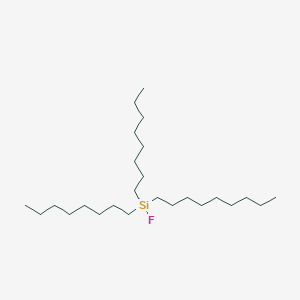
Fluoro(nonyl)dioctylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro(nonyl)dioctylsilane is a fluorinated organosilane compound known for its unique properties and applications. This compound is characterized by the presence of fluorine atoms, which impart distinct chemical and physical properties. This compound is used in various fields, including materials science, surface coatings, and chemical synthesis, due to its ability to modify surface properties and enhance chemical stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .
化学反応の分析
Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .
作用機序
The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .
類似化合物との比較
Fluoro(nonyl)dioctylsilane can be compared with other fluorinated silanes, such as:
Fluorooctyltrimethoxysilane: Known for its use in hydrophobic coatings.
Fluorodecyltriethoxysilane: Used in the production of low-surface-energy materials.
Fluoropropyltrimethoxysilane: Employed in the synthesis of fluorinated polymers.
Uniqueness: this compound stands out due to its specific combination of nonyl and dioctyl groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring high chemical resistance and surface modification capabilities .
特性
CAS番号 |
6304-51-4 |
|---|---|
分子式 |
C25H53FSi |
分子量 |
400.8 g/mol |
IUPAC名 |
fluoro-nonyl-dioctylsilane |
InChI |
InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |
InChIキー |
SKCCSPUTELIRFK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


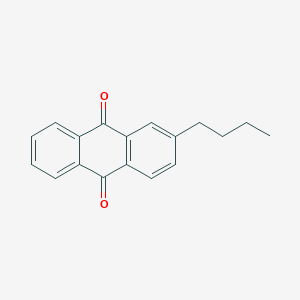
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
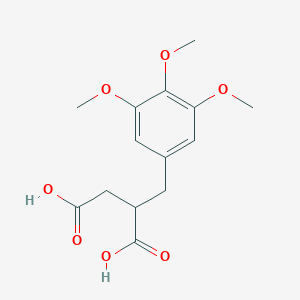
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
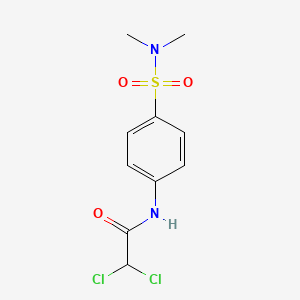
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
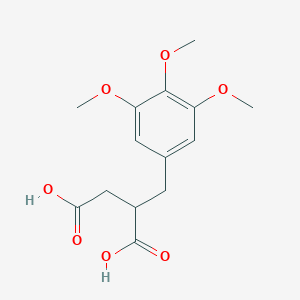
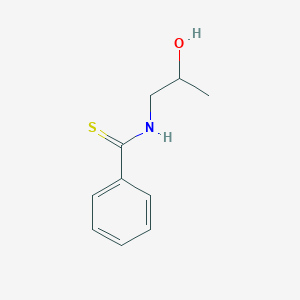
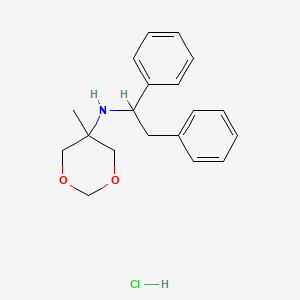
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
